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Compound of Interest

Compound Name: Einecs 269-968-1

Cat. No.: B15188172 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
This technical guide provides a comprehensive overview of the physicochemical properties of

the chemical substance identified by EINECS number 269-968-1. This compound, chemically

known as 2-((3aR,4R,6S,6aS)-6-aminotetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-

yl)oxyethanol L-tataric acid, is a key intermediate in the synthesis of the antiplatelet drug

Ticagrelor. A thorough understanding of its properties is crucial for process optimization, quality

control, and formulation development in the pharmaceutical industry.

Chemical Identification
The substance with EINECS number 269-968-1 is the L-tataric acid salt of 2-

((3aR,4R,6S,6aS)-6-aminotetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-yl)oxyethanol.
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Identifier Value

EINECS Number 269-968-1

CAS Number 376608-65-0

Chemical Name

2-((3aR,4R,6S,6aS)-6-aminotetrahydro-2,2-

dimethyl-4H-cyclopenta-1,3-dioxol-4-

yl)oxyethanol L-tataric acid

Synonyms Ticagrelor Intermediate 2

Physicochemical Properties
A summary of the available physicochemical data for 2-((3aR,4R,6S,6aS)-6-aminotetrahydro-

2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-yl)oxyethanol L-tataric acid is presented in the table

below. It is important to note that as a pharmaceutical intermediate, extensive public data on all

physicochemical parameters is limited.

Property Value Source

Molecular Formula C14H25NO10 [1][2]

Molecular Weight 367.35 g/mol [1][2]

Appearance
White to off-white crystalline

powder
[1]

Melting Point Data not available

Boiling Point Data not available

Density Data not available

Solubility
Slightly soluble in DMSO and

Methanol
[1]

pKa Data not available

LogP Data not available
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Experimental Protocols
Synthesis of 2-((3aR,4R,6S,6aS)-6-aminotetrahydro-2,2-
dimethyl-4H-cyclopenta-1,3-dioxol-4-yl)oxyethanol L-
tataric acid
The following is a representative experimental protocol for the synthesis of the title compound,

adapted from patent literature describing the synthesis of Ticagrelor intermediates.

Materials:

(3aR,4S,6R,6aS)-6-Azidotetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-ol

2-Bromoethanol

Sodium hydride (NaH)

Toluene

Palladium on carbon (10% Pd/C)

1,4-Dihydropyridine (Hantzsch ester)

Ethanol

L-Tartaric acid

Dichloromethane

Procedure:

Step 1: Etherification

To a solution of (3aR,4S,6R,6aS)-6-azidotetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-

4-ol in dry toluene, sodium hydride is added portion-wise at 0 °C under an inert atmosphere.

The mixture is stirred for a specified period, and then 2-bromoethanol is added dropwise.
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The reaction mixture is allowed to warm to room temperature and stirred until the reaction is

complete, as monitored by thin-layer chromatography (TLC).

Upon completion, the reaction is quenched with water, and the organic layer is separated,

washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced

pressure to yield 2-[[(3aR,4S,6R,6aS)-6-azidotetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-

dioxol-4-yl]oxy]ethanol.

Step 2: Reduction of the Azide

The azido intermediate is dissolved in ethanol.

10% Palladium on carbon and 1,4-dihydropyridine are added to the solution.

The mixture is heated to reflux and stirred for several hours until the reduction of the azide to

the amine is complete (monitored by TLC).

The reaction mixture is then cooled to room temperature and filtered to remove the catalyst.

The filtrate, containing 2-((3aR,4R,6S,6aS)-6-aminotetrahydro-2,2-dimethyl-4H-cyclopenta-

1,3-dioxol-4-yl)oxyethanol, is concentrated under reduced pressure.

Step 3: Salt Formation

The crude amine obtained from the previous step is dissolved in a suitable solvent such as

dichloromethane.

A solution of L-tartaric acid in a minimal amount of a suitable solvent is added dropwise to

the amine solution with stirring.

The resulting mixture is stirred at room temperature to allow for the precipitation of the L-

tataric acid salt.

The precipitate is collected by filtration, washed with a small amount of cold solvent, and

dried under vacuum to afford 2-((3aR,4R,6S,6aS)-6-aminotetrahydro-2,2-dimethyl-4H-

cyclopenta-1,3-dioxol-4-yl)oxyethanol L-tataric acid as a white to off-white solid.

Visualizations
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Synthesis Workflow of EINECS 269-968-1
The following diagram illustrates the key steps in the synthesis of 2-((3aR,4R,6S,6aS)-6-

aminotetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-yl)oxyethanol L-tataric acid.

Starting Material:
(3aR,4S,6R,6aS)-6-Azidotetrahydro-

2,2-dimethyl-4H-cyclopenta-
1,3-dioxol-4-ol

Etherification
(2-Bromoethanol, NaH)

Intermediate:
2-[[(3aR,4S,6R,6aS)-6-Azidotetrahydro-

2,2-dimethyl-4H-cyclopenta-
1,3-dioxol-4-yl]oxy]ethanol

Reduction
(10% Pd/C, Hantzsch ester)

Intermediate:
2-((3aR,4R,6S,6aS)-6-Aminotetrahydro-

2,2-dimethyl-4H-cyclopenta-
1,3-dioxol-4-yl)oxyethanol

Salt Formation
(L-Tartaric acid)

Final Product:
EINECS 269-968-1

Click to download full resolution via product page

Caption: Synthesis workflow for EINECS 269-968-1.

Signaling Pathways and Biological Activity
As a synthetic intermediate, 2-((3aR,4R,6S,6aS)-6-aminotetrahydro-2,2-dimethyl-4H-

cyclopenta-1,3-dioxol-4-yl)oxyethanol L-tataric acid is not expected to have significant

biological activity or be directly involved in signaling pathways. Its relevance lies in its role as a

precursor to the pharmacologically active molecule, Ticagrelor. Ticagrelor is a P2Y12 platelet

inhibitor used to prevent thrombotic events.

Conclusion
This technical guide provides essential physicochemical information for EINECS 269-968-1, a

critical intermediate in the synthesis of Ticagrelor. While some data points remain to be fully

characterized in publicly available literature, the provided information on its identity, properties,

and synthesis serves as a valuable resource for professionals in pharmaceutical research and

development. Further in-house analytical work is recommended to establish a more

comprehensive physicochemical profile for specific applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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1. CAS 376608-65-0 with Purity 99% Made by Manufacturer Pharmaceutical Intermediate
Chemicals [hsppharma.com]

2. 2-{[(3aR,4S,6R,6aS)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-
yl]oxy}ethanol (2R,3R)-2,3-dihydroxysuccinate | C14H25NO10 | CID 72206654 - PubChem
[pubchem.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Technical Guide: Physicochemical Properties of
EINECS 269-968-1]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15188172#what-are-the-physicochemical-properties-
of-einecs-269-968-1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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